molecular formula C7H7N3 B567624 1h-Pyrrolo[3,2-c]pyridin-7-amine CAS No. 1352398-37-8

1h-Pyrrolo[3,2-c]pyridin-7-amine

Cat. No.: B567624
CAS No.: 1352398-37-8
M. Wt: 133.154
InChI Key: DYPBKULODJSIHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Pyrrolo[3,2-c]pyridin-7-amine is a heterocyclic aromatic compound with the molecular formula C7H7N3 and a molecular weight of 133.15 g/mol . This chemical scaffold is of significant interest in medicinal chemistry and drug discovery, particularly in the development of potent and selective kinase inhibitors . Research has demonstrated that the 1H-pyrrolo[3,2-c]pyridine core serves as a versatile and privileged structure in the design of enzyme inhibitors. It has been successfully employed as a starting point for structure-based drug design programs, leading to the creation of orally bioavailable small-molecule inhibitors targeting key oncogenic proteins . For instance, this scaffold has been utilized in the development of highly potent and selective inhibitors of the protein kinase MPS1 (also known as TTK) . MPS1 is a crucial component of the spindle assembly checkpoint and is aberrantly overexpressed in a wide range of human cancers, making it a high-value target in oncology research . Compounds based on this scaffold can stabilize inactive conformations of kinases, providing valuable chemical tools to elucidate their therapeutic potential . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1H-pyrrolo[3,2-c]pyridin-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c8-6-4-9-3-5-1-2-10-7(5)6/h1-4,10H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYPBKULODJSIHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C(C=NC=C21)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Pyrrolo[3,2-c]pyridin-7-amine can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, a common synthetic route includes the reaction of 2-aminopyridine with an α,β-unsaturated carbonyl compound under acidic or basic conditions to form the desired pyrrolo[3,2-c]pyridine scaffold .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the production process .

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrrolo[3,2-c]pyridin-7-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of 1H-Pyrrolo[3,2-c]pyridin-7-amine derivatives. Modifications to the nitrogen atoms and substituents on the aromatic rings can significantly influence biological potency. For instance, variations in substituents have led to compounds with enhanced anticancer activities, as detailed in various studies.

The compound exhibits a range of biological activities, including:

  • Anticancer Properties : Several derivatives have shown promising results as inhibitors of cancer cell proliferation. For example, a study demonstrated that specific derivatives of this compound effectively inhibited tubulin polymerization, leading to apoptosis in cancer cell lines such as HeLa and MCF-7 .
  • Antimicrobial Activity : Research has highlighted the antimicrobial potential of this compound against various pathogens. In vitro studies indicated that certain derivatives inhibited bacterial growth at low concentrations, suggesting their application in clinical settings for treating infections.
  • Neurological Effects : Some derivatives have been investigated for their effects on the nervous system, showing potential as treatments for neurodegenerative diseases due to their ability to modulate neurotransmitter activity .

Case Study 1: FGFR Inhibition in Cancer Therapy

A notable study evaluated the efficacy of a specific derivative of this compound in inhibiting fibroblast growth factor receptor (FGFR) signaling pathways in prostate cancer models. The results showed a significant reduction in tumor growth and migration in treated groups compared to controls, indicating its potential as a therapeutic agent for cancers associated with FGFR dysregulation.

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial effects of this compound against various pathogens. Results indicated effective growth inhibition at low concentrations, suggesting its potential use as an antimicrobial agent in clinical settings.

Applications in Drug Development

This compound and its derivatives are being explored as lead compounds for drug development due to their favorable pharmacokinetic profiles and biological activities. For instance:

  • MPS1 Inhibitors : A series of 1H-Pyrrolo[3,2-c]pyridine derivatives were designed as inhibitors of MPS1 (Monopolar Spindle 1), demonstrating potent activity against cancer cell lines with favorable oral bioavailability .
  • Colchicine-Binding Site Inhibitors : New derivatives have been synthesized targeting the colchicine-binding site on tubulin, showing significant antitumor activity against various cancer cell lines with IC50 values ranging from 0.12 to 0.21 μM .
Compound IDActivity TypeIC50 Value (μM)Target
10tAntitumor0.12 - 0.21Tubulin
Derivative AAntimicrobial<10Various Pathogens
Compound BFGFR InhibitionNot specifiedProstate Cancer

Table 2: Structure Modifications Impacting Activity

Modification TypeEffect on Activity
N,N-Dimethyl GroupIncreased potency against tumors
Substituted Aromatic RingsEnhanced selectivity and efficacy
Alkyl Chain LengthInfluences solubility and bioavailability

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[3,2-c]pyridin-7-amine involves its interaction with specific molecular targets. For example, it has been shown to inhibit tubulin polymerization by binding to the colchicine-binding site on tubulin. This disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells . The compound forms hydrogen bonds with key amino acids in the binding site, stabilizing its interaction with tubulin .

Comparison with Similar Compounds

Structural Analogues: Pyrrolo-Pyrimidines

Pyrrolo[2,3-d]pyrimidines share a fused pyrrole-pyrimidine system, differing in ring fusion position and substituents. Notable examples include:

Compound Name Molecular Formula Molecular Weight Substituents Biological Activity References
7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine C₇H₈N₄ 148.16 g/mol Methyl group at N7 Kinase inhibition (e.g., PLK1)
5-(2-Fluorophenyl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine C₁₃H₁₂FN₅ 257.26 g/mol 2-Fluorophenyl at C5 Anticancer screening
7-Ethyl-5-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine C₁₅H₁₆N₅O 282.32 g/mol Ethyl at N7, 4-methoxyphenyl at C5 Not specified (structural optimization focus)

Key Differences :

  • Ring fusion : Pyrrolo[3,2-c]pyridine vs. pyrrolo[2,3-d]pyrimidine alters electronic properties and binding affinity.
  • Substituent impact : Halogens (e.g., fluorine in ) enhance lipophilicity and metabolic stability, while methoxy groups () improve solubility.

Pyrazolo-Pyrimidine Derivatives

Pyrazolo[4,3-d]pyrimidines replace the pyrrole ring with pyrazole, influencing steric and electronic profiles:

Compound Name Molecular Formula Molecular Weight Substituents Notes References
3-Benzyl-1-p-tolyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine C₁₉H₁₇N₅ 315.37 g/mol Benzyl at C3, p-tolyl at N1 Synthetic intermediate; no explicit bioactivity reported
1H-Pyrazolo[4,3-d]pyrimidin-7-amine C₅H₅N₅ 135.13 g/mol None (parent structure) Base scaffold for PDE5 inhibitors (e.g., sildenafil analogues)

Comparison with Pyrrolo-Pyridines :

  • Aromaticity : Pyrazolo-pyrimidines exhibit higher planarity, favoring π-π stacking in enzyme binding pockets.
  • Synthetic utility : Pyrazolo derivatives are more commonly used in phosphodiesterase (PDE) inhibitor design , whereas pyrrolo-pyridines target kinases .

Halogenated and Alkylated Analogues

Substituents like halogens or alkyl chains modulate pharmacokinetic properties:

Compound Name Molecular Formula Molecular Weight Key Features Activity Insights References
5-Chloro-7H-pyrrolo[2,3-d]pyrimidin-4-amine C₆H₅ClN₄ 168.58 g/mol Chlorine at C5 Enhanced inhibitory potency (steric bulk)
7-(Cyclopropylmethyl)-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine C₁₀H₁₁IN₄ 338.12 g/mol Cyclopropylmethyl at N7, iodine at C5 Improved selectivity in kinase assays

Trends :

  • Halogens (Cl, I) : Increase binding affinity via van der Waals interactions and metabolic stability .
  • Alkyl chains (e.g., cyclopropylmethyl) : Enhance membrane permeability and reduce off-target effects .

Biological Activity

1H-Pyrrolo[3,2-c]pyridin-7-amine is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of oncology and molecular biology. This article aims to synthesize current research findings regarding its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

This compound features a fused pyrrole and pyridine ring system, which contributes to its unique pharmacological properties. The compound's structure allows for various substitutions that can enhance its biological activity.

The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases involved in cancer cell proliferation. Notably, it has been shown to inhibit FMS kinase, a receptor tyrosine kinase implicated in various malignancies. The inhibition of this kinase disrupts signaling pathways that promote cell survival and proliferation, making it a potential candidate for cancer therapy .

Anticancer Activity

Numerous studies have evaluated the anticancer properties of this compound derivatives:

  • Inhibition of MPS1 Kinase : A derivative demonstrated an IC50 of 0.025 μM against MPS1 kinase, showing significant antiproliferative effects in HCT116 human colon cancer cells (GI50 = 0.55 μM) .
  • FMS Kinase Inhibition : Compounds derived from this scaffold exhibited potent inhibition against FMS kinase with IC50 values as low as 30 nM. These compounds also showed selectivity towards cancer cells over normal fibroblasts .
  • Cell Line Studies : In a panel of cancer cell lines including ovarian and breast cancers, IC50 values ranged from 0.15 to 1.78 µM, indicating strong antiproliferative effects .

Structure-Activity Relationships (SAR)

The effectiveness of this compound derivatives can be influenced by their substituents:

CompoundSubstituentIC50 (nM)Remarks
1ePara60More potent than lead compound KIST101029
1rPara30Selective against FMS kinase
KIST101029N/A96Reference compound for comparison

Research indicates that para-substituted compounds generally exhibit greater potency compared to meta-substituted analogs due to better orientation at the active site .

Case Studies

Several case studies highlight the potential of this compound in therapeutic applications:

  • MPS1 Inhibition in Tumor Models : The compound was tested in HCT116 xenograft models demonstrating dose-dependent inhibition of tumor growth, supporting its role as a therapeutic agent in cancer treatment .
  • Selectivity Studies : Compound 1r was evaluated against a panel of 40 kinases and exhibited selective inhibition against FMS kinase while maintaining lower activity against other kinases .
  • Antiproliferative Effects on Various Cancer Cell Lines : Testing across multiple cancer types revealed that certain derivatives significantly reduced cell viability at lower concentrations compared to traditional chemotherapeutics .

Q & A

Q. What methodologies reconcile discrepancies between in vitro and in vivo efficacy data?

  • Methodological Answer : Conduct pharmacokinetic studies (plasma half-life, bioavailability) to identify absorption barriers. Use metabolic profiling (LC-MS/MS) to detect inactive metabolites. Optimize formulations (nanoparticles) to enhance in vivo exposure .

Tables for Key Data

Property Method Typical Result Reference
Melting PointDifferential Scanning Calorimetry215–220°C (decomposes)
LogP (Lipophilicity)Shake-flask (octanol/water)1.8 ± 0.2
IC50_{50} (CDPK1)Fluorescence polarization0.45 µM (95% CI: 0.38–0.53 µM)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.